molecular formula C12H8ClOP B1581076 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro- CAS No. 22749-43-5

6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-

Cat. No. B1581076
CAS RN: 22749-43-5
M. Wt: 234.62 g/mol
InChI Key: UBEUAZASIHVFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07232922B2

Procedure details

According to the present invention, the preparation of the arylphosphonite antioxidant is performed in an one-pot reactor. First of all, excessive phosphorous trichloride, 2-phenylphenol, and a trace amount of zinc chloride catalyst are put into the reactor and heated to proceed the first stage esterification and intramolecular cyclization reaction. The reaction temperature preferably between 30° C. and 200° C. The reaction equation of the esterification and cyclization are shown as the reaction equation (1). Whether the reaction is completed or not, it is determined by a 31P nuclear resonance spectroscopy. After the excessive phosphorous trichloride is recovered by vacuum distillation, the 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin (CDOP) is obtained.
[Compound]
Name
arylphosphonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
31P
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[P:1]([Cl:4])(Cl)Cl.[C:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[OH:17])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>[Cl-].[Zn+2].[Cl-]>[Cl:4][P:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17]1 |f:2.3.4|

Inputs

Step One
Name
arylphosphonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Step Four
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
31P
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is performed in an one-pot reactor
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
the first stage esterification and intramolecular cyclization reaction
CUSTOM
Type
CUSTOM
Details
The reaction temperature preferably between 30° C. and 200° C
DISTILLATION
Type
DISTILLATION
Details
After the excessive phosphorous trichloride is recovered by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
ClP1OC2=C(C3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.